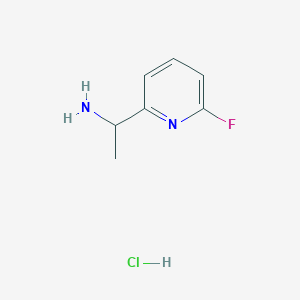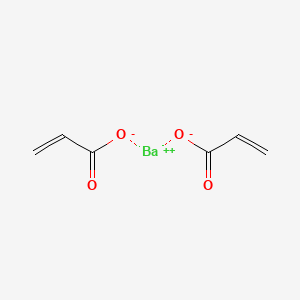
Butyric acid, 3,4-dichlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric acid, 3,4-dichlorophenyl ester is an organic compound with the molecular formula C₁₀H₁₀Cl₂O₂ and a molecular weight of 233.091 g/mol . This compound is characterized by the presence of a butyric acid esterified with a 3,4-dichlorophenyl group. It is used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of butyric acid, 3,4-dichlorophenyl ester typically involves the esterification of butyric acid with 3,4-dichlorophenol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
Butyric acid, 3,4-dichlorophenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butyric acid, 3,4-dichlorophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the context of anti-inflammatory and antimicrobial properties, is ongoing.
Wirkmechanismus
The mechanism of action of butyric acid, 3,4-dichlorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butyric acid and 3,4-dichlorophenol, which can then interact with various biological pathways. The dichlorophenyl group may also play a role in modulating enzyme activity and protein interactions .
Vergleich Mit ähnlichen Verbindungen
Butyric acid, 3,4-dichlorophenyl ester can be compared with other esters of butyric acid and chlorophenols:
Butyric acid, 2,4-dichlorophenyl ester: Similar structure but with chlorine atoms at different positions, leading to different reactivity and applications.
Butyric acid, 3,5-dichlorophenyl ester: Another isomer with distinct chemical properties.
Butyric acid, 4-chlorophenyl ester: Contains only one chlorine atom, resulting in different chemical behavior.
These comparisons highlight the unique structural and chemical properties of this compound, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H10Cl2O2 |
|---|---|
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
(3,4-dichlorophenyl) butanoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-3-10(13)14-7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
GVUWGECOKPZWDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


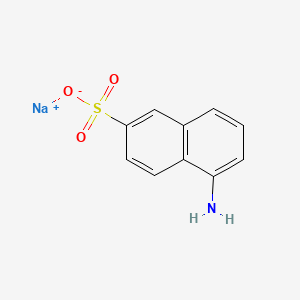


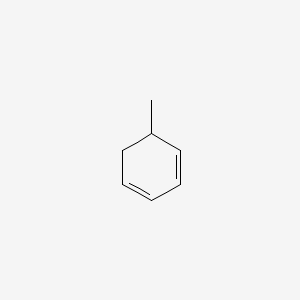
![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
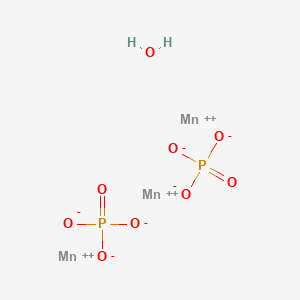
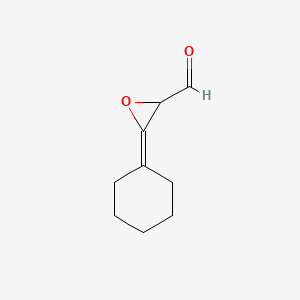
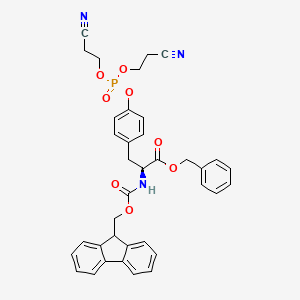
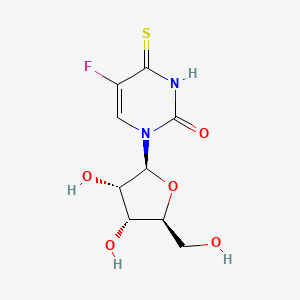
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
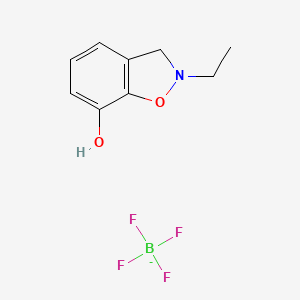
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)
